2-Hydroxy-N-(2-hydroxyethyl)propanamide

Description

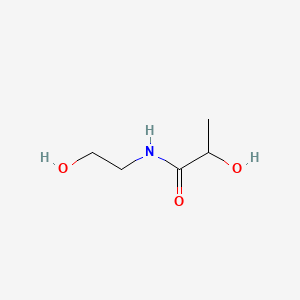

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(8)5(9)6-2-3-7/h4,7-8H,2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCHTMXTKQHYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863533 | |

| Record name | Propanamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Viscous, brownish liquid; Cooked brown roasted aroma | |

| Record name | Propanamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Lactoyl ethanolamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

380.00 °C. @ 760.00 mm Hg | |

| Record name | N-Lactoyl ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water; insoluble in pentane and diethyl ether, Slightly soluble (in ethanol) | |

| Record name | N-Lactoyl ethanolamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.182-1.186 | |

| Record name | N-Lactoyl ethanolamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1752/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5422-34-4 | |

| Record name | Lactamide MEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N-(2-hydroxyethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5422-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-hydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-hydroxyethyllactamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-LACTOYL ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900T44YNC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Lactoyl ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Hydroxy-N-(2-hydroxyethyl)propanamide (CAS 5422-34-4), also known as Lactamide MEA. This document is intended for researchers, scientists, and professionals in drug development and related fields. It includes detailed experimental protocols, tabulated data for easy reference, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound.

Introduction

This compound is a versatile organic compound with applications in the cosmetic and pharmaceutical industries.[1][2] It is recognized for its properties as a surfactant, emulsifier, humectant, and skin conditioning agent.[1][2] Recent findings have also suggested its potential as a tyrosinase and TNF-α inhibitor, opening avenues for its investigation in therapeutic applications.[1] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5422-34-4 | [1][3] |

| Molecular Formula | C₅H₁₁NO₃ | [1][3] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Appearance | Light yellow to yellow to orange clear, viscous liquid | [2] |

| Odor | Cooked brown roasted aroma | |

| Boiling Point | 380.3 °C at 760 mmHg | [4] |

| Reduced Pressure Boiling Point | 451-456 K at 0.0001 bar | [5] |

| Density | 1.184 g/cm³ | [4] |

| Refractive Index (n_D^20) | 1.4850 | [6] |

| Solubility | Very soluble in water; insoluble in pentane and diethyl ether. | [4] |

| Flash Point | 183.8 °C | [4] |

| Phase Transition Temperature | -19 °C | [1] |

Spectroscopic Data

| Spectrum Type | Data Availability / Reference |

| ¹H NMR | Data for the similar compound N-(2-hydroxyethyl)propionamide is available, which can provide insights into the expected spectrum.[7] |

| ¹³C NMR | A ¹³C NMR spectrum is available on SpectraBase.[8] |

| IR | An IR spectrum is available on the NIST WebBook and SpectraBase.[8][9] |

| Mass Spectrometry (MS) | A mass spectrum (electron ionization) is available on the NIST WebBook. A GC-MS spectrum is also referenced on SpectraBase.[5][8] |

Experimental Protocols

Synthesis of this compound

A plausible and documented method for the synthesis of this compound is the aminolysis of an alkyl lactate, such as ethyl lactate, with monoethanolamine.[6]

Reaction Scheme:

Materials:

-

Ethyl lactate (0.6 mole, 70.8 g)

-

Monoethanolamine (0.6 mole, 36.6 g)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine ethyl lactate and monoethanolamine in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Stir the mixture at 60°C for 16 hours.[6]

-

After the reaction is complete, remove the ethanol byproduct by distillation under reduced pressure.[6]

-

The resulting product is a light yellow, viscous liquid.[6] The reported yield is approximately 89%.[6]

Purification

The crude product from the synthesis can be purified to remove any unreacted starting materials and byproducts.

4.2.1. Distillation: As the primary byproduct, ethanol, is removed by distillation, further purification of the final product can also be achieved through vacuum distillation.

4.2.2. Crystallization: For similar hydroxyethyl amides, crystallization has been employed as a purification method.[10] This involves dissolving the crude product in a suitable solvent and inducing crystallization, followed by filtration.

Tyrosinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for assessing the tyrosinase inhibitory activity of this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and kojic acid in an appropriate solvent (e.g., phosphate buffer or DMSO).

-

In a 96-well plate, add the test compound solution, positive control, and a blank (solvent only).

-

Add the mushroom tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475-490 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

TNF-α Inhibition Assay (General Protocol)

This is a general protocol for evaluating the inhibitory effect of this compound on TNF-α production in a cell-based assay.

Materials:

-

RAW 264.7 murine macrophage cell line (or similar)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Dexamethasone (positive control)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compound and dexamethasone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the concentration of the test compound that inhibits TNF-α production by 50% (IC₅₀).

Signaling Pathways

Tyrosinase and Melanogenesis Signaling Pathway

Tyrosinase is a key enzyme in the melanogenesis pathway, which is responsible for pigment production. Inhibition of tyrosinase can lead to a reduction in melanin synthesis. The general signaling cascade is depicted below.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the immune response. Its signaling is mediated through its receptors, primarily TNFR1, leading to the activation of downstream pathways such as NF-κB and MAPK, which regulate inflammation and apoptosis.

Safety and Handling

This compound is generally considered to be a mild and non-irritating compound, making it suitable for use in cosmetic formulations. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a compound with established applications in the cosmetics industry and emerging potential in the pharmaceutical sector. This guide has provided a consolidated resource of its physicochemical properties, a plausible synthesis route, general protocols for evaluating its biological activity, and an overview of the relevant signaling pathways. It is hoped that this information will serve as a valuable tool for researchers and professionals working on the development of new applications for this versatile molecule. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. This compound | 5422-34-4 | FH133348 [biosynth.com]

- 2. CAS 5422-34-4: Lactamide MEA | CymitQuimica [cymitquimica.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Propanamide,2-hydroxy-N-(2-hydroxyethyl)-;5422-34-4 [axsyn.com]

- 5. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]

- 10. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

2-Hydroxy-N-(2-hydroxyethyl)propanamide molecular structure and weight

An In-depth Technical Guide to 2-Hydroxy-N-(2-hydroxyethyl)propanamide

This technical guide provides a comprehensive overview of the molecular structure, weight, and relevant physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its synthesis and analytical characterization.

Molecular Structure and Properties

This compound, also known by synonyms such as N-(2-Hydroxyethyl)lactamide and Lactamide MEA, is a chemical compound with applications as a skin conditioning agent, surfactant, and potential inhibitor of enzymes like tyrosinase.[1] Its molecular structure consists of a propanamide backbone with two hydroxyl groups, contributing to its high solubility in water.[2]

Chemical Structure:

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [NIST] |

| CAS Number | 5422-34-4 | [2][3][4] |

| Molecular Formula | C₅H₁₁NO₃ | [1][5] |

| Molecular Weight | 133.15 g/mol | [1][4][5] |

| Appearance | Viscous, brownish liquid | [5] |

| Density | 1.184 g/cm³ | [2] |

| Boiling Point | 380.3 °C at 760 mmHg | [2] |

| Flash Point | 183.8 °C | [2] |

| Solubility | Very soluble in water; insoluble in pentane and diethyl ether | [2] |

| SMILES | CC(C(=O)NCCO)O |

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Amidation of Lactic Acid

The synthesis of N-acylethanolamines can be achieved through the direct condensation of a carboxylic acid with ethanolamine.[6] This method is adaptable for the preparation of this compound from lactic acid and ethanolamine. The reaction is a dehydration (condensation) process where water is removed to drive the equilibrium towards the amide product.

Materials and Reagents:

-

Lactic Acid (85-90% aqueous solution)

-

Ethanolamine

-

Toluene (for azeotropic removal of water)

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent setup for water removal

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine equimolar quantities of lactic acid and ethanolamine.

-

Solvent Addition: Add a suitable volume of toluene to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring.[6] Water will be collected in the Dean-Stark trap as it is formed during the reaction.

-

Monitoring: The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature.

-

Purification: The solvent (toluene) is removed under reduced pressure using a rotary evaporator. The resulting crude product, a viscous liquid, can be further purified if necessary by vacuum distillation or chromatography.

Analytical Characterization Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying this compound. A reverse-phase method is typically employed.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.[7]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water is commonly used.[7] The aqueous phase is often modified with a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), to improve peak shape.[7]

-

Detection: UV detection can be used if the molecule has a suitable chromophore, though it is weak for this compound. Charged Aerosol Detection (CAD) is a more universal detection method for compounds lacking a strong chromophore.[8]

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like water or a water/acetonitrile mixture before injection.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectral data for this compound are available in public databases.[9]

¹H NMR Spectroscopy Protocol (General):

-

Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

-

Data Analysis: Process the spectrum to identify chemical shifts (δ), coupling constants (J), and integration values for each proton signal to confirm the molecular structure.

2.2.3. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3][10] Infrared (IR) spectroscopy is used to identify the functional groups present, such as the O-H, N-H, and C=O bonds.[3] Spectra for this compound are available in the NIST Chemistry WebBook.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Caption: A workflow for the analytical determination of purity by reverse-phase HPLC.

References

- 1. This compound | 5422-34-4 | FH133348 [biosynth.com]

- 2. Propanamide,2-hydroxy-N-(2-hydroxyethyl)-;5422-34-4 [axsyn.com]

- 3. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]

- 4. labproinc.com [labproinc.com]

- 5. N-(2-HYDROXYETHYL)LACTAMIDE | 5422-34-4 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Separation of N-(2-Hydroxyethyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. spectrabase.com [spectrabase.com]

- 10. N-(2-Hydroxyethyl)lactamide [webbook.nist.gov]

N-(2-Hydroxyethyl)lactamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical characteristics, synthesis, purification, and analysis of N-(2-Hydroxyethyl)lactamide. The information is curated to support research, development, and quality control activities involving this compound.

Core Chemical Characteristics

N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a hygroscopic, viscous liquid. It is a member of the N-acylethanolamine class of compounds.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-hydroxy-N-(2-hydroxyethyl)propanamide[1] |

| CAS Number | 5422-34-4[1] |

| Molecular Formula | C5H11NO3[1] |

| Molecular Weight | 133.15 g/mol [1] |

| Synonyms | Lactamide MEA, 2-Lactamidoethanol, N-Lactoyl ethanolamine, Incromectant LMEA[1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of N-(2-Hydroxyethyl)lactamide.

| Property | Value | Source |

| Appearance | Viscous, brownish liquid; cooked brown roasted aroma.[2] Light yellow to yellow to orange clear liquid. | Tokyo Chemical Industry |

| Boiling Point | 380.3 °C at 760 mmHg | ChemSrc |

| 451 to 456 K (178 to 183 °C) at 0.0001 bar | NIST WebBook | |

| Density | 1.184 g/cm³[3] | ChemSrc |

| Refractive Index | 1.478[3] | ChemSrc |

| Solubility | Very soluble in water; insoluble in pentane and diethyl ether.[4] | ECHEMI |

| LogP (Octanol-Water Partition Coefficient) | -1.4 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of N-(2-Hydroxyethyl)lactamide are provided below. These protocols are derived from established procedures for similar compounds and should be optimized for specific laboratory conditions.

Synthesis of N-(2-Hydroxyethyl)lactamide

This protocol describes the direct amidation of lactic acid with ethanolamine.

Materials:

-

Lactic acid (1.0 eq)

-

Ethanolamine (1.0 eq)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add equimolar quantities of lactic acid and ethanolamine.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(2-Hydroxyethyl)lactamide as a viscous liquid.

Purification

The crude product can be purified by vacuum distillation or column chromatography.

Vacuum Distillation:

-

Set up a distillation apparatus for vacuum distillation.

-

Heat the crude N-(2-Hydroxyethyl)lactamide under reduced pressure.

-

Collect the fraction boiling at approximately 178-183 °C at 0.0001 bar.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexane is a suitable starting point. Due to the polar nature of the compound, a more polar solvent system such as dichloromethane/methanol may be necessary.

Analytical Methods

The purity and identity of N-(2-Hydroxyethyl)lactamide can be confirmed using the following analytical techniques.

This method is adapted from protocols for similar polar analytes.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v) containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

¹³C NMR (in D₂O, reference Dioxane): Spectral data is available on public databases such as SpectraBase for comparison.[1]

-

FTIR (Neat, liquid film): The sample can be analyzed directly as a thin film between two KBr or NaCl plates. Characteristic amide and hydroxyl absorptions are expected.

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum will show fragmentation patterns characteristic of the molecule's structure. Data is available on PubChem and the NIST WebBook.[1]

Safety and Toxicology

-

GHS Classification: Not classified as hazardous according to the majority of GHS reports.[1] However, some suppliers indicate it may be harmful if swallowed, in contact with skin, or if inhaled.

-

Toxicity Summary: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Lactamide MEA is safe in its present practices of use and concentration in cosmetics when formulated to be non-irritating.[1] They cautioned against its use in products where N-nitroso compounds could be formed.[1]

Biological Activity and Signaling Pathways

Currently, there is limited research on the specific biological activities and signaling pathways of N-(2-Hydroxyethyl)lactamide. However, the N-(2-hydroxyethyl)amide structural motif is found in compounds that exhibit anticonvulsant, anti-inflammatory, and antimicrobial properties. Further research is warranted to explore the potential pharmacological effects of N-(2-Hydroxyethyl)lactamide.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of N-(2-Hydroxyethyl)lactamide.

Caption: Workflow for the synthesis and purification of N-(2-Hydroxyethyl)lactamide.

Caption: Workflow for the analytical characterization of N-(2-Hydroxyethyl)lactamide.

References

A Technical Guide to the Physical Properties of Lactamide MEA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactamide MEA (N-(2-hydroxyethyl)lactamide), CAS number 5422-34-4, is a versatile chemical compound utilized across various industries, notably in cosmetics and personal care products.[1][2][3][4] Its efficacy as a humectant, conditioning agent, and emulsifier is intrinsically linked to its fundamental physical properties.[1][2] This technical guide provides an in-depth overview of the core physical characteristics of Lactamide MEA, complete with methodologies for their determination, to support research, formulation, and quality control activities.

Core Physical Properties

The physical state of Lactamide MEA at ambient conditions is a liquid, often described as viscous and ranging in color from light yellow to orange.[1][5] A summary of its key quantitative physical properties is presented in Table 1.

Table 1: Summary of Quantitative Physical Properties of Lactamide MEA

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₅H₁₁NO₃ | - | - |

| Molecular Weight | 133.15 | g/mol | - |

| Boiling Point | 380.00 | °C | at 760.00 mm Hg |

| Density | 1.182 - 1.186 | g/cm³ | Not Specified |

| Refractive Index | 1.475 - 1.481 | - | Not Specified |

| Melting Point | No Data Available | °C | - |

| Viscosity | No Data Available | mPa·s | - |

| Solubility in Water | Very Soluble | - | Not Specified |

Data compiled from multiple sources.[5][6][7]

Detailed Experimental Protocols

Accurate determination of physical properties is paramount for consistent product quality and performance. The following sections detail standardized methodologies for measuring the key physical parameters of liquid compounds such as Lactamide MEA.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for this determination is outlined in ASTM D1120.[2]

Experimental Workflow for Boiling Point Determination

Caption: Generalized workflow for boiling point determination.

Methodology:

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a calibrated thermometer. The flask is placed in a heating mantle.

-

Sample Preparation: A measured volume of the liquid sample is placed in the flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is heated until it reaches a steady reflux.

-

Temperature Reading: The temperature is recorded when it remains constant, indicating the equilibrium boiling point.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, a common and precise method is the use of a digital density meter, as described in ASTM D4052.[3] This method utilizes an oscillating U-tube.

Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and distilled water.

-

Sample Injection: A small volume of the Lactamide MEA sample is injected into the thermostatted measuring cell.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Data Acquisition: The density value is displayed by the instrument. The measurement is typically repeated to ensure accuracy.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for identification and purity assessment. A digital refractometer is a common instrument for this measurement.

Methodology:

-

Calibration: The refractometer is calibrated using a standard with a known refractive index, often distilled water.

-

Sample Application: A few drops of the Lactamide MEA sample are placed on the prism surface of the refractometer.

-

Measurement: The instrument illuminates the sample and measures the critical angle of total internal reflection. This angle is used to calculate the refractive index.

-

Temperature Control: The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Determination of Water Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a qualitative assessment, visual inspection is used. For quantitative measurement, the flask method described in OECD Guideline 105 is suitable for substances with solubility above 10⁻² g/L.[8][9]

Methodology:

-

Sample Preparation: An excess amount of Lactamide MEA is added to a known volume of water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Phase Separation: The undissolved portion is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of Lactamide MEA in the clear aqueous phase is determined using a suitable analytical technique (e.g., chromatography, spectroscopy).

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For transparent liquids like Lactamide MEA, a glass capillary viscometer can be used according to ASTM D445.[1]

Methodology:

-

Viscometer Selection: A calibrated glass capillary viscometer of the appropriate size for the expected viscosity is chosen.

-

Sample Charging: The viscometer is filled with the Lactamide MEA sample and placed in a constant temperature bath until thermal equilibrium is reached.

-

Flow Time Measurement: The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Structure-Property Relationships

The molecular structure of Lactamide MEA, featuring a hydroxyl group, an amide group, and a short alkyl chain, dictates its physical properties.

Caption: Influence of functional groups on physical properties.

The presence of both hydroxyl and amide groups allows for strong intermolecular hydrogen bonding, which contributes to its relatively high boiling point and viscosity. These same functional groups are responsible for its high affinity for water, leading to its excellent solubility and humectant properties.

Conclusion

This guide has provided a detailed overview of the key physical properties of Lactamide MEA and the standard experimental protocols for their determination. The tabulated data and methodologies serve as a valuable resource for professionals in research, drug development, and formulation science, enabling a deeper understanding and more effective application of this versatile compound. The provided workflows and structure-property relationship diagram offer a clear visual representation of these concepts.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. store.astm.org [store.astm.org]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

Unraveling the Profile of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Review of Available Data

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-N-(2-hydroxyethyl)propanamide is a chemical compound whose biological mechanism of action is not extensively documented in publicly available scientific literature. This guide serves to consolidate the current understanding of this molecule, drawing from chemical databases and patent literature. While a detailed pharmacological mechanism of action remains unelucidated, this document provides a foundational overview of its chemical properties and contexts in which it has been cited. Due to the limited data, this paper will focus on the known characteristics of the compound rather than a specific biological pathway.

Introduction

This compound is a molecule belonging to the amide class of organic compounds. It is structurally derived from the reaction of lactic acid and ethanolamine. Despite its well-defined chemical structure, its biological activity and mechanism of action are not the subject of extensive research in the public domain. This technical guide aims to provide a clear and concise summary of the available information, acknowledging the current gaps in knowledge.

Chemical Properties and Synthesis

Chemical Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

Synonyms: N-(2-Hydroxyethyl)lactamide

The synthesis of this compound can be achieved through the amidation of lactic acid or its esters with ethanolamine. This reaction typically requires heat and may be catalyzed to drive the condensation reaction and removal of water.

Review of Existing Literature and Patents

A thorough review of scientific databases and patent literature reveals that this compound is mentioned in the context of various industrial and cosmetic applications. Notably, it has been cited in patents as a component in formulations for hair care products, suggesting a potential role as a conditioning agent, humectant, or solvent. However, these documents do not provide data on a specific pharmacological or biological mechanism of action.

Putative Roles and Future Directions

Given its chemical structure, which includes hydroxyl groups and an amide linkage, this compound possesses properties that could make it a candidate for various biological interactions. The presence of hydroxyl groups could facilitate hydrogen bonding, a key interaction in many biological systems.

For researchers interested in exploring the potential biological activities of this molecule, a logical workflow for investigation is proposed below.

An In-depth Technical Guide to the Solubility of 2-Hydroxy-N-(2-hydroxyethyl)propanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-N-(2-hydroxyethyl)propanamide, also known by synonyms such as N-(2-Hydroxyethyl)lactamide and Lactamide MEA, is a chemical compound with the CAS number 5422-34-4.[1] Its structure, featuring both hydroxyl and amide functionalities, suggests a versatile solubility profile, making it a compound of interest in various applications, including pharmaceuticals and cosmetics.[2][3] This guide provides a comprehensive overview of its solubility in organic solvents based on currently available data and outlines a detailed experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value | Reference |

| Molecular Formula | C5H11NO3 | [2] |

| Molecular Weight | 133.15 g/mol | [1][4] |

| Appearance | Colorless to brownish liquid | [1][2] |

| Boiling Point | 380.3 °C at 760 mmHg | [2] |

| Density | 1.184 g/cm³ | [2] |

| Flash Point | 183.8 °C | [2] |

Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported and are summarized in the table below. It is important to note the conflicting information regarding its solubility in ethanol, which underscores the necessity for precise experimental determination.

| Solvent | Solubility | Source |

| Water | Very soluble | [1] |

| Pentane | Insoluble | [1] |

| Diethyl Ether | Insoluble | [1] |

| Ethanol | Slightly soluble | [1] |

| Ethanol Solutions | Soluble | [5] |

| Chloroform | Soluble | [6] |

| General Organic Solvents | Excellent solubility | [2] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid or liquid solute in a solvent.[7]

Principle

This method relies on achieving a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution, which is in equilibrium with the undissolved solute, represents the solubility at that specific temperature.

Apparatus and Materials

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Calibrated flasks or vials with airtight seals

-

Magnetic stirrers and stir bars (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

Procedure

-

Preparation: An excess amount of this compound is added to a series of flasks, each containing a known volume or mass of the selected organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flasks are securely sealed and placed in a constant temperature shaker bath. They are then agitated at a consistent speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the agitation is stopped, and the flasks are allowed to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle, leaving a clear saturated supernatant.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe. To avoid contamination from undissolved particles, the sample is immediately filtered through a syringe filter into a pre-weighed vial.

-

Quantification: The concentration of this compound in the filtered sample is determined using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction at the specified temperature. The experiment should be repeated at various temperatures to generate a solubility curve.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Method Workflow.

Conclusion

While qualitative data suggests that this compound possesses a broad solubility range, the lack of precise quantitative data in the public domain necessitates experimental determination for any serious research or development application. The isothermal shake-flask method provides a reliable and standardized approach to generate this crucial data. The information and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to understand and quantify the solubility of this versatile compound in various organic solvents.

References

- 1. N-(2-hydroxyethyl)lactamide | C5H11NO3 | CID 95457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 5422-34-4: Lactamide MEA | CymitQuimica [cymitquimica.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. US9540474B2 - UV-absorbing polymers and formulations thereof - Google Patents [patents.google.com]

- 6. cir-safety.org [cir-safety.org]

- 7. benchchem.com [benchchem.com]

stability and degradation of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

An In-depth Technical Guide on the Stability and Degradation of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of this compound. Due to the limited availability of specific stability data for this molecule, this document synthesizes information on the known degradation mechanisms of its core functional groups—a secondary amide and primary and secondary alcohols. The guide outlines potential degradation pathways including hydrolysis, oxidation, and thermal degradation. Detailed, adaptable experimental protocols for conducting forced degradation studies are provided to enable researchers to assess the stability of this and structurally similar molecules. Furthermore, this guide presents hypothetical quantitative data in structured tables to illustrate expected stability outcomes and includes diagrams generated using Graphviz to visualize the proposed degradation pathways and experimental workflows, serving as a practical resource for stability testing and formulation development.

Introduction

This compound is a molecule of interest in various industrial applications, including as a component in formulations where its stability is a critical attribute. Understanding the chemical stability and potential degradation pathways of this molecule is essential for ensuring product quality, safety, and efficacy. This guide addresses the stability of this compound by examining the reactivity of its constituent functional groups: a secondary amide, a secondary alcohol, and a primary alcohol.

Forced degradation studies are a crucial component of drug development and formulation science, providing insights into the intrinsic stability of a compound and helping to develop stability-indicating analytical methods.[1] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, light, and heat to accelerate degradation and identify potential degradation products.[2]

Potential Degradation Pathways

The degradation of this compound is predicted to occur primarily through the hydrolysis of the amide bond and the oxidation of the alcohol functional groups.

Hydrolytic Degradation

Amide hydrolysis can be catalyzed by both acid and base.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond of this compound is expected to hydrolyze to form 2-hydroxypropanoic acid (lactic acid) and 2-aminoethanol. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[5]

-

Base-Catalyzed Hydrolysis: In the presence of a base, the amide will undergo hydrolysis to yield the salt of 2-hydroxypropanoic acid and 2-aminoethanol. This reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4]

Oxidative Degradation

The primary and secondary alcohol groups in this compound are susceptible to oxidation.

-

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone, forming N-(2-hydroxyethyl)-2-oxopropanamide.

-

Oxidation of the Primary Alcohol: The primary alcohol can be oxidized first to an aldehyde and then further to a carboxylic acid, yielding (2-hydroxypropanoyl)amino]acetic acid. The oxidation of N-(2-hydroxyethyl) groups to their corresponding acetic acid derivatives has been previously reported.[6]

Thermal Degradation

Amides are generally thermally stable.[7] However, at elevated temperatures, degradation can occur. For aliphatic amides, thermal degradation can lead to cleavage of the C-N bond.[8] In the case of this compound, significant degradation is not expected under typical storage conditions but could be a factor at elevated processing temperatures.

Photodegradation

Aliphatic amides can undergo photodegradation upon exposure to UV radiation.[9][10][11][12] The primary photochemical processes can involve the cleavage of the N-C bond adjacent to the carbonyl group or the C-N bond within the peptide group.[11][12] For this compound, this could lead to the formation of various radical species and subsequent degradation products.

Proposed Degradation Pathways Visualization

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress conditions.

Caption: Proposed degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.[13]

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

-

Dilute to a suitable concentration for analysis.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.[13]

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

-

Dilute to a suitable concentration for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[14]

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot.

-

Dilute to a suitable concentration for analysis.

Thermal Degradation

-

Place a solid sample of this compound in a temperature-controlled oven at 80°C for 7 days.

-

At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute to a suitable concentration for analysis.

Photodegradation

-

Expose the stock solution to UV light (e.g., 254 nm or 365 nm) and visible light in a photostability chamber.

-

Simultaneously, keep a control sample protected from light.

-

At specified time points, withdraw aliquots from both the exposed and control samples.

-

Dilute to a suitable concentration for analysis.

Analytical Methodology

Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

HPLC-MS Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA at a suitable wavelength and MS in positive and negative ionization modes.

-

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data from forced degradation studies of this compound to illustrate how such data can be structured for clear comparison.

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Proposed) |

| 0.1 N HCl, 60°C, 24h | 15.2 | 2 | 2-Hydroxypropanoic Acid |

| 0.1 N NaOH, 60°C, 24h | 25.8 | 2 | Sodium 2-hydroxypropanoate |

| 3% H₂O₂, RT, 24h | 8.5 | 3 | [(2-hydroxypropanoyl)amino]acetic acid |

| 80°C, 7 days | 5.1 | 1 | Not Identified |

| UV/Vis Light, 24h | 3.2 | 2 | Not Identified |

Table 2: Time-Course of Degradation under Acidic Hydrolysis (0.1 N HCl, 60°C)

| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (2-Hydroxypropanoic Acid) | % Degradation Product 2 (2-Aminoethanol) |

| 0 | 100.0 | 0.0 | 0.0 |

| 2 | 98.1 | 0.9 | 0.9 |

| 4 | 96.3 | 1.8 | 1.8 |

| 8 | 92.5 | 3.7 | 3.7 |

| 24 | 84.8 | 7.6 | 7.6 |

Conclusion

This technical guide provides a foundational understanding of the potential . The proposed degradation pathways, based on the known chemistry of amides and alcohols, suggest that hydrolysis and oxidation are the primary routes of degradation. The detailed experimental protocols offer a practical framework for researchers to conduct forced degradation studies and generate specific stability data for this molecule. The structured presentation of hypothetical data and the visualization of chemical pathways and workflows serve as valuable tools for the design and interpretation of stability studies, ultimately aiding in the development of stable formulations and ensuring product quality. Further experimental work is necessary to confirm these proposed pathways and to obtain precise quantitative stability data for this compound.

References

- 1. scispace.com [scispace.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. angelfire.com [angelfire.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijrpp.com [ijrpp.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxy-N-(2-hydroxyethyl)propanamide

This guide provides comprehensive safety and handling information for 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a compound utilized in various industrial and research applications. The following sections detail the chemical's properties, potential hazards, and recommended safety protocols for researchers, scientists, and professionals in drug development.

Chemical Identification

Chemical Name: this compound[1] Synonyms: Lactamide MEA, N-(2-Hydroxyethyl)lactamide, N-(2-Hydroxyethyl)-2-hydroxypropionamide[2][3] CAS Number: 5422-34-4[1][3][4] Molecular Formula: C5H11NO3[1][4] Molecular Weight: 133.15 g/mol [1][4]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 73-76 °C | [5] |

| Boiling Point | 305.1°C at 760 mmHg | [6] |

| Flash Point | 138.3°C | [6] |

| Density | 1.12 g/cm³ | [6] |

| Water Solubility | 782.20 g/L at 25 °C | [5] |

| LogP | -0.79200 | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, and eye irritation.[7]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[7] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[7] |

Pictogram:

-

GHS07: Exclamation Mark[7]

Signal Word: Warning[7]

The following diagram illustrates the relationship between the hazard classifications and the necessary precautionary measures.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Lactamide MEA - Lactamide MEA - Cosmetic ingredients - CosmeticOBS - L'Observatoire des Cosmétiques [cosmeticobs.com]

- 4. This compound | 5422-34-4 | FH133348 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. 6280-20-2(N-ethyl-2-hydroxy-N-(2-hydroxyethyl)propanamide) | Kuujia.com [kuujia.com]

- 7. biosynth.com [biosynth.com]

Spectroscopic Profile of 2-Hydroxy-N-(2-hydroxyethyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Hydroxy-N-(2-hydroxyethyl)propanamide, a compound of interest in various scientific and industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (also known by its synonym, N-(2-Hydroxyethyl)lactamide). It is important to note that while the existence of certain spectra is confirmed in publicly available databases, direct access to the raw numerical data may be restricted.

Table 1: Nuclear Magnetic Resonance (NMR) Data

A ¹H NMR spectrum for this compound was not identified in the conducted searches. A ¹³C NMR spectrum is available in the SpectraBase database, however, the chemical shift data was not accessible through the free version of the service.[1]

| ¹H NMR Data | ¹³C NMR Data |

| Data Not Available | Spectrum available on SpectraBase (Data not retrieved)[1] |

Table 2: Infrared (IR) Spectroscopy Data

The following prominent absorption peaks have been extracted from the gas-phase IR spectrum available on the NIST WebBook.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Tentative) |

| ~3400 (broad) | O-H and N-H stretching |

| ~2950 | C-H stretching |

| ~1650 | C=O stretching (Amide I) |

| ~1550 | N-H bending (Amide II) |

| ~1050 | C-O stretching |

Table 3: Mass Spectrometry (MS) Data

The following major peaks are observed in the electron ionization (EI) mass spectrum available on the NIST WebBook.[3] The spectrum shows a molecular ion peak, confirming the compound's molecular weight.

| m/z | Relative Intensity (Approximate) | Fragment Assignment (Tentative) |

| 133 | Low | [M]⁺ (Molecular Ion) |

| 102 | Moderate | [M - CH₂OH]⁺ |

| 74 | High | [CH(OH)CONH₂]⁺ |

| 45 | High | [CH(OH)CH₃]⁺ |

| 44 | Very High | [CONH₂]⁺ |

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

N-(2-Hydroxyethyl)lactamide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)lactamide, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, presents a compelling subject for research and development in the pharmaceutical and life sciences sectors. While primarily utilized in the cosmetics industry as a humectant and antistatic agent, its structural similarity to biologically active NAEs suggests a broad range of untapped therapeutic potential.[1][2][3][4] This technical guide provides an in-depth overview of the potential research applications of N-(2-Hydroxyethyl)lactamide, including detailed experimental protocols for investigating its hypothesized anticonvulsant, anti-inflammatory, and antimicrobial properties. Furthermore, this document outlines its synthesis, physicochemical properties, and proposes potential signaling pathways through which it may exert its biological effects.

Introduction

N-(2-Hydroxyethyl)lactamide, also known as Lactamide MEA, is a viscous, brownish liquid with the molecular formula C5H11NO3.[3][5][6] It is a stable and highly water-soluble compound.[7] Belonging to the N-acylethanolamine (NAE) class of endogenous fatty acid amides, it shares a common structural motif with well-characterized lipid mediators like anandamide and palmitoylethanolamide.[1][2][3][8] NAEs are known to play crucial roles in a variety of physiological processes, including pain, inflammation, and neuromodulation, by interacting with various receptors such as cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels.[1][9][10][11] The structural analogy of N-(2-Hydroxyethyl)lactamide to these bioactive lipids forms the scientific basis for exploring its potential as a novel therapeutic agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-(2-Hydroxyethyl)lactamide is fundamental for its application in research and drug development.

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO3 | [6][7] |

| Molecular Weight | 133.15 g/mol | [6][7] |

| CAS Number | 5422-34-4 | [6][7] |

| Appearance | Viscous, brownish liquid | [3][5] |

| Boiling Point | 380.3 °C at 760 mmHg | [7] |

| Density | 1.1860 g/cm³ at 20 °C | [7] |

| Water Solubility | Very soluble | [7] |

| LogP | -1.4 | [12] |

Synthesis

The synthesis of N-(2-Hydroxyethyl)lactamide can be achieved through the amidation of a lactic acid ester with monoethanolamine. A general protocol is provided below.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)lactamide

Materials:

-

Ethyl lactate

-

Monoethanolamine

-

Heating mantle with magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of ethyl lactate and monoethanolamine.

-

Fit the flask with a condenser and heat the mixture to 120-140°C with continuous stirring.

-

The reaction produces ethanol as a byproduct, which can be removed by distillation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, purify the crude product by vacuum distillation to obtain N-(2-Hydroxyethyl)lactamide as a viscous liquid.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Potential Research Applications and Experimental Protocols

Based on the known biological activities of structurally related N-acylethanolamines, N-(2-Hydroxyethyl)lactamide warrants investigation for several therapeutic applications.

Anticonvulsant Activity

The N-(2-hydroxyethyl)amide scaffold is present in molecules with demonstrated anticonvulsant effects.[9] This suggests that N-(2-Hydroxyethyl)lactamide could be a candidate for the development of novel anti-epileptic drugs.

Quantitative Data from Structurally Similar N-(2-hydroxyethyl)amide Derivatives: [9]

| Compound | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| N-(2-hydroxyethyl)decanamide | Maximal Electroshock (MES) | 22.0 | 599.8 | 27.5 |

| N-(2-hydroxyethyl)palmitamide | Maximal Electroshock (MES) | 23.3 | >1000 | >42.9 |

| N-(2-hydroxyethyl)stearamide | Maximal Electroshock (MES) | 20.5 | >1000 | >48.8 |

Objective: To assess the anticonvulsant efficacy and neurotoxicity of N-(2-Hydroxyethyl)lactamide.

1. Maximal Electroshock (MES) Test:

-

Animals: Male mice (20-25 g).

-

Procedure:

-

Administer N-(2-Hydroxyethyl)lactamide at various doses via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined time (based on peak effect), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure phase.

-

Calculate the median effective dose (ED₅₀).

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animals: Male mice (20-25 g).

-

Procedure:

-

Administer N-(2-Hydroxyethyl)lactamide at various doses (i.p. or p.o.).

-

After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for 30 minutes and record the latency to and incidence of clonic and tonic-clonic seizures.

-

Determine the ED₅₀ for protection against seizures.

-

3. Rotarod Test (Neurotoxicity):

-

Animals: Male mice (20-25 g).

-

Procedure:

-

Train mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

-

Administer N-(2-Hydroxyethyl)lactamide at various doses.

-

At the time of expected peak effect, place the mice on the rotarod and measure the time they are able to maintain their balance.

-

Calculate the median toxic dose (TD₅₀) at which 50% of the animals fail the test.

-

Anti-inflammatory Activity

Many NAEs, such as palmitoylethanolamide, exhibit potent anti-inflammatory properties.[13] N-(2-Hydroxyethyl)lactamide may modulate inflammatory responses by affecting the production of key inflammatory mediators.

Objective: To evaluate the anti-inflammatory potential of N-(2-Hydroxyethyl)lactamide in a cell-based model.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

1. Cell Viability Assay (MTT Assay):

-

Determine the non-toxic concentration range of N-(2-Hydroxyethyl)lactamide on RAW 264.7 cells before proceeding with anti-inflammatory assays.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of N-(2-Hydroxyethyl)lactamide for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

-

3. Quantification of Pro-inflammatory Cytokines (ELISA):

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and treat as described for the Griess assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using commercially available ELISA kits.

-

Expected Outcomes of Anti-inflammatory Assays:

| Assay | Expected Outcome with Active Compound |

| Griess Assay | Dose-dependent reduction in nitrite concentration |

| ELISA (TNF-α) | Dose-dependent reduction in TNF-α concentration |

| ELISA (IL-6) | Dose-dependent reduction in IL-6 concentration |

| ELISA (IL-1β) | Dose-dependent reduction in IL-1β concentration |

Antimicrobial Activity

The amide functionality in N-(2-Hydroxyethyl)lactamide is a common feature in various antimicrobial compounds. Its potential to disrupt microbial growth warrants investigation.

Objective: To determine the antimicrobial activity of N-(2-Hydroxyethyl)lactamide against a panel of pathogenic bacteria and fungi.

1. Disk Diffusion Method:

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto an agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Apply sterile paper discs impregnated with known concentrations of N-(2-Hydroxyethyl)lactamide to the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

-

2. Broth Microdilution Method (to determine Minimum Inhibitory Concentration - MIC):

-

Procedure:

-

Perform serial dilutions of N-(2-Hydroxyethyl)lactamide in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Panel of Test Microorganisms:

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Streptococcus pyogenes | Pseudomonas aeruginosa | Aspergillus fumigatus |

Proposed Signaling Pathways

The biological effects of NAEs are mediated through various signaling pathways. Based on the activities of related compounds, N-(2-Hydroxyethyl)lactamide could potentially interact with the endocannabinoid system and other related pathways.

Caption: Proposed signaling pathways for N-(2-Hydroxyethyl)lactamide.

Experimental and Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent biological evaluation of N-(2-Hydroxyethyl)lactamide.

Caption: Workflow for synthesis and biological evaluation.

Conclusion